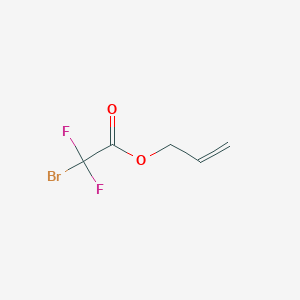![molecular formula C6H12N2 B121094 5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-03-2](/img/structure/B121094.png)
5-Azaspiro[2.4]heptan-7-amine
描述
5-Azaspiro[24]heptan-7-amine is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atomThe molecular formula of 5-Azaspiro[2.4]heptan-7-amine is C6H12N2, and it has a molecular weight of 112.17 g/mol .
作用机制
Target of Action
The primary target of 5-Azaspiro[2.4]heptan-7-amine is Janus Kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response.
Mode of Action
This compound interacts with JAK1 by inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes controlled by this pathway. The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK1, the compound disrupts the normal functioning of this pathway, affecting downstream processes such as cell growth and immune response.
Result of Action
The inhibition of JAK1 by this compound leads to a disruption in the JAK-STAT signaling pathway. This can result in changes in cellular processes such as cell growth and immune response. The compound’s action has been shown to exhibit desired efficacies in certain in vivo studies .
生化分析
Biochemical Properties
It has been used as a core scaffold in the design of selective inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given its use in the design of selective inhibitors , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
Several methods are available for the synthesis of 5-Azaspiro[2.4]heptan-7-amine. One common approach involves the reaction of a suitable precursor with an amine source under controlled conditions. For example, a racemic mixture of 5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine can be synthesized by reacting a precursor with formic acid and formalin at elevated temperatures . Another method involves the use of tert-butoxycarbonyl (BOC) protection followed by deprotection to yield the desired amine .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process may include steps such as protection and deprotection of functional groups, purification, and isolation of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity .
化学反应分析
Types of Reactions
5-Azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives with different substituents .
科学研究应用
5-Azaspiro[2.4]heptan-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antibacterial agents such as fluoroquinolones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Materials Science: It is used in the development of novel materials with unique structural and functional properties.
相似化合物的比较
Similar Compounds
7-(7-Aminomethyl-5-azaspiro[2.4]heptan-5-yl)quinolone: This compound is structurally similar and exhibits high antibacterial activity.
5-Benzyl-5-azaspiro[2.4]heptan-7-amine:
Uniqueness
5-Azaspiro[2.4]heptan-7-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for use in diverse applications make it a valuable compound in scientific research and industry .
属性
IUPAC Name |
5-azaspiro[2.4]heptan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBUCYRQSUCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile interact with JAK1 and what are the downstream effects of this interaction?
A1: While the specific binding interactions of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile with JAK1 aren't detailed in the abstract, it's identified as a JAK1 selective inhibitor. [] JAK1 typically gets activated upon cytokine stimulation, leading to phosphorylation of downstream STAT proteins. This phosphorylation triggers STAT dimerization and translocation to the nucleus, where they regulate gene expression involved in immune responses and inflammation. By inhibiting JAK1, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile likely disrupts this signaling cascade, ultimately reducing the expression of pro-inflammatory genes.
Q2: What is the significance of incorporating the 5-azaspiro[2.4]heptan-7-amine moiety in the design of this JAK1 inhibitor?
A2: The research highlights that the design of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was inspired by combining structural elements from tofacitinib (a known JAK inhibitor) and the this compound scaffold. [] This suggests that the this compound moiety likely contributes to potent and selective JAK1 inhibition, potentially through specific interactions with the enzyme's active site. Further structure-activity relationship studies would be needed to elucidate the precise role of this structural motif in the inhibitor's activity and selectivity profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


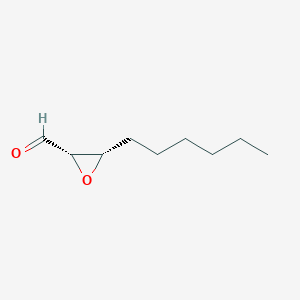
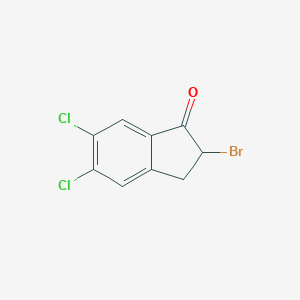
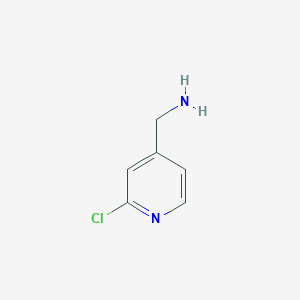
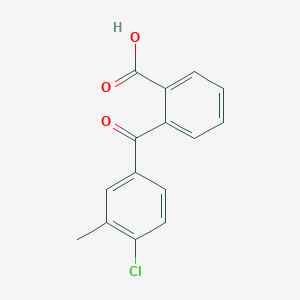
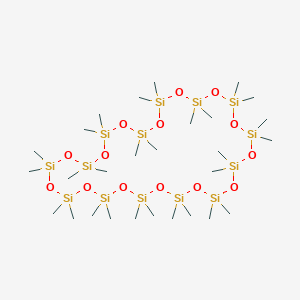
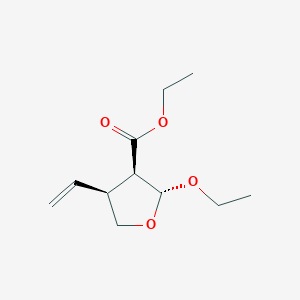
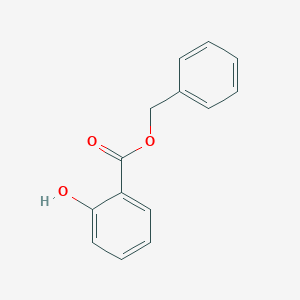
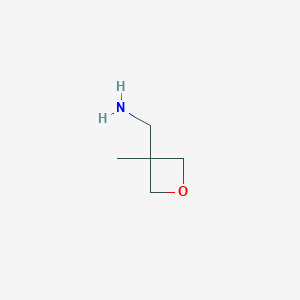
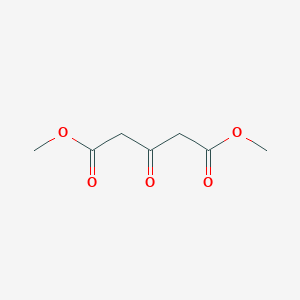
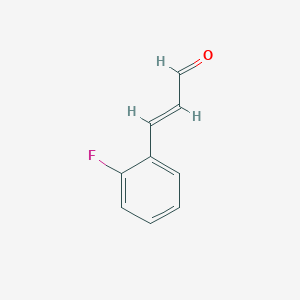
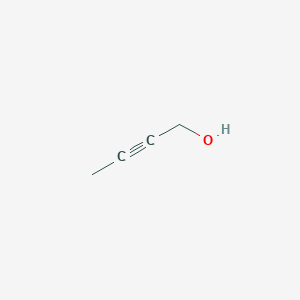
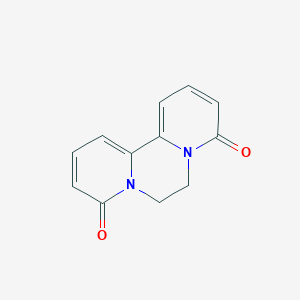
![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)
